REACTION_CXSMILES
|
[NH4+:1].[OH-].[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:15])([C:12](=[O:14])[CH3:13])[CH3:11])[CH:7]=[CH:6][C:5]=1[S:16](Cl)(=[O:18])=[O:17]>C1COCC1>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([CH3:15])([C:12](=[O:14])[CH3:13])[CH3:11])[CH:7]=[CH:6][C:5]=1[S:16]([NH2:1])(=[O:18])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)C(C)(C(C)=O)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (Hex/EtOAc=4:1 to 2:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(C)(C(C)=O)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |